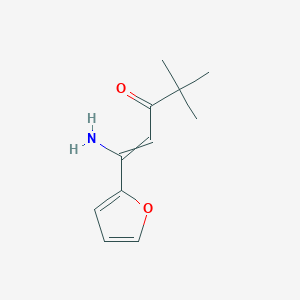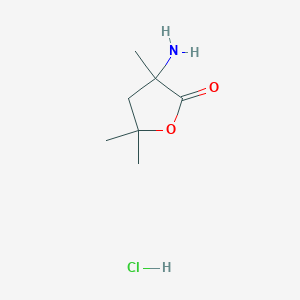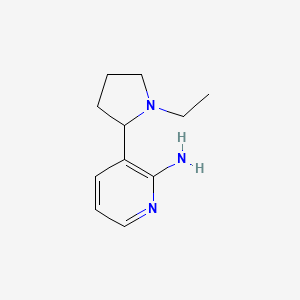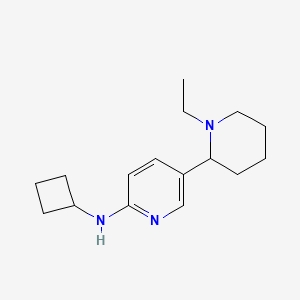
1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound featuring a furan ring, an amino group, and a pentenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of furan derivatives with suitable amines under controlled conditions. One common method includes the use of transaminases, which offer an environmentally friendly and efficient approach to synthesizing such compounds . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and biocatalysis are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for amino group substitution.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced furan derivatives.
Substitution: Various substituted amines and halogenated compounds.
Applications De Recherche Scientifique
1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Amino-1-(thiophen-2-yl)-4,4-dimethylpent-1-en-3-one: Similar structure but with a thiophene ring instead of a furan ring.
1-Amino-1-(pyridin-2-yl)-4,4-dimethylpent-1-en-3-one: Contains a pyridine ring, offering different electronic properties.
Uniqueness: 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-7H,12H2,1-3H3 |
Clé InChI |
TWSODCFUYCNLQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C=C(C1=CC=CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)





![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)



